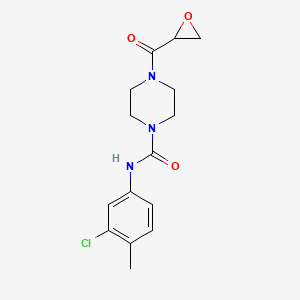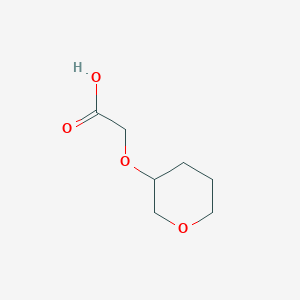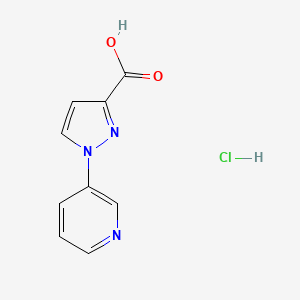
1-(5-Fluoro-6-methylpyrimidin-4-yl)-2,3-dihydroindole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Fluoro-6-methylpyrimidin-4-yl)-2,3-dihydroindole is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. The compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and its advantages and limitations for lab experiments.
Mécanisme D'action
The mechanism of action of 1-(5-Fluoro-6-methylpyrimidin-4-yl)-2,3-dihydroindole is not fully understood. However, it has been suggested that the compound exerts its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. The compound has also been shown to inhibit the activity of certain enzymes, such as topoisomerase II, which are involved in DNA replication and repair.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. The compound has been shown to induce cell cycle arrest, DNA damage, and oxidative stress in cancer cells. In addition, the compound has also been shown to modulate the expression of certain genes involved in cancer progression.
Avantages Et Limitations Des Expériences En Laboratoire
1-(5-Fluoro-6-methylpyrimidin-4-yl)-2,3-dihydroindole has several advantages for lab experiments. The compound is easy to synthesize and is relatively stable under standard laboratory conditions. In addition, the compound exhibits potent anticancer activity, making it a valuable tool for studying cancer biology. However, the compound also has some limitations. For example, the compound has low solubility in aqueous solutions, which can limit its use in certain assays.
Orientations Futures
There are several future directions for the study of 1-(5-Fluoro-6-methylpyrimidin-4-yl)-2,3-dihydroindole. One area of research is the development of more potent analogs of the compound. Another area of research is the investigation of the compound's mechanism of action and its interactions with other molecules in the cell. Finally, the compound's potential applications in the treatment of other diseases, such as fungal and bacterial infections, should also be explored.
Conclusion:
In conclusion, this compound is a synthetic compound that has shown promising results in the field of medicine. The compound exhibits potent anticancer, antifungal, and antibacterial activity, making it a valuable tool for studying cancer biology and other diseases. Further research is needed to fully understand the compound's mechanism of action and its potential applications in the treatment of other diseases.
Méthodes De Synthèse
The synthesis of 1-(5-Fluoro-6-methylpyrimidin-4-yl)-2,3-dihydroindole involves the condensation of 5-fluoro-6-methylpyrimidine-4-carbaldehyde with indole in the presence of a suitable catalyst. The reaction is carried out under mild conditions and yields the desired product in good yield.
Applications De Recherche Scientifique
1-(5-Fluoro-6-methylpyrimidin-4-yl)-2,3-dihydroindole has been extensively studied for its potential applications in the field of medicine. The compound has been shown to exhibit potent anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer. In addition, the compound has also been shown to exhibit antifungal and antibacterial activity.
Propriétés
IUPAC Name |
1-(5-fluoro-6-methylpyrimidin-4-yl)-2,3-dihydroindole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN3/c1-9-12(14)13(16-8-15-9)17-7-6-10-4-2-3-5-11(10)17/h2-5,8H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOBRZCSOZQSFFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=N1)N2CCC3=CC=CC=C32)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{[(3-Methylphenyl)methyl]carbamoyl}methyl 3,4-dichlorobenzoate](/img/structure/B2535130.png)

![2-(tert-butyl)-2-{2-[(3-methylbenzoyl)amino]benzoyl}-N-phenyl-1-hydrazinecarboxamide](/img/structure/B2535132.png)
![2-(4-(4-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(m-tolyl)acetamide](/img/structure/B2535133.png)
![Ethyl 6-chloro-1H-pyrrolo[3,2-C]pyridine-3-carboxylate](/img/structure/B2535134.png)
![ethyl 2-({[(1,1-dioxido-4H-1,2,4-benzothiadiazin-7-yl)sulfonyl]acetyl}amino)benzoate](/img/structure/B2535135.png)




![(E)-4-(Dimethylamino)-N-[3-(dimethylamino)-1-pyridin-3-ylpropyl]but-2-enamide](/img/structure/B2535144.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2535149.png)
![N-(4-ethoxyphenyl)-2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2535150.png)